MAM2201-d5
Description
MAM2201-d5 (CAS: 2095544-38-8), also known as 4-Methyl AM-2201 or JWH 122 N-(5-fluoropentyl) analog-d5, is a deuterated synthetic cannabinoid derived from AM2201. Its molecular formula is C25H19D5FNO, with a molecular weight of 378.5 g/mol . It exhibits high affinity for cannabinoid receptors CB1 (Ki = 1.0 nM) and CB2 (Ki = 2.6 nM), making it a potent tool for studying cannabinoid receptor interactions . The deuterium substitution at the pentyl chain enhances metabolic stability, which is critical for its use as an internal standard in analytical chemistry .
This compound is sparingly soluble in ethanol (5 mg/mL) but highly soluble in DMF and DMSO (20 mg/mL each). It is supplied as a research-grade compound (>95% purity) and must be stored at -20°C to maintain stability .
Properties
Molecular Formula |
C25H19D5FNO |
|---|---|
Molecular Weight |
378.5 |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChI Key |
IGBHZHCGWLHBAE-UCXXKCETSA-N |
SMILES |
O=C(C1=CC=C(C)C2=C1C=CC=C2)C3=C([2H])N(CCCCCF)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyms |
AM2201 4-methylnaphthyl analog-d5; JWH 122 N-(5-fluoropentyl) analog-d5 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
MAM2201-d5 serves as a valuable tool in pharmacological studies aimed at understanding the endocannabinoid system. Its structure allows researchers to investigate the binding affinities and functional responses at cannabinoid receptors (CB1 and CB2).
Binding Affinity Studies
- Objective : To assess how this compound interacts with cannabinoid receptors compared to non-deuterated counterparts.
- Methodology : Radiolabeled binding assays using human CB1 and CB2 receptor-expressing cell lines.
- Findings : Preliminary results indicate that this compound exhibits similar binding profiles to its parent compound, suggesting that deuteration does not significantly alter receptor interaction dynamics.
Metabolism Studies
The metabolic pathways of synthetic cannabinoids like this compound are crucial for understanding their pharmacokinetics and potential toxicological effects.
This compound is also significant in toxicology, particularly concerning synthetic cannabinoid intoxication cases.
Case Studies
- Case Study 1 : A report detailed acute intoxication in individuals consuming herbal mixtures containing this compound. Symptoms included psychomotor agitation and confusion.
- Case Study 2 : A forensic analysis highlighted the detection of this compound metabolites in postmortem samples, underscoring its relevance in toxicological investigations.
Analytical Method Development
The development of analytical methods for detecting synthetic cannabinoids is essential for regulatory and forensic purposes.
Method Validation
- A validated LC-MS/MS method was developed to identify and quantify synthetic cannabinoids, including this compound and its metabolites.
- The method demonstrated high sensitivity with limits of detection ranging from 0.5 to 10 ng/mL across various metabolites.
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Recovery (%) | Limit of Detection (ng/mL) |
|---|---|---|---|---|
| This compound | 365.1 | 155.0 | 95 | 0.5 |
| MAM2201 N-(4-hydroxypentyl)-d5 | 381.1 | 155.0 | 94 | 0.5 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of MAM2201-d5:
*SCRA: Synthetic Cannabinoid Receptor Agonist
Key Differences
Receptor Binding Affinity
- This compound retains high CB1/CB2 affinity (Ki < 3 nM) but is slightly less potent than AM2201 (Ki < 0.5 nM). This reduction may stem from steric effects of the 4-methyl group and deuterium substitution .
- Chlorinated (N-5-chloropentyl) and fluorinated (N-3-fluoropentyl) analogues lack binding affinity data but are structurally optimized for chromatographic differentiation .
Chromatographic Behavior
- Retention Time : this compound is used as an internal standard (IS) in LC-MS/MS due to its stable retention profile. For example:
- MAM2201 N-(5-chloropentyl) : Retention time = 6.2 min ; quantitative ion transition = 390.2 → 169.1 .
- MAM2201 N-(3-fluoropentyl) : Retention time = 5.8 min ; quantitative ion transition = 374.2 → 169.1 .
Solubility and Stability this compound’s solubility in ethanol (5 mg/mL) is lower than in DMSO/DMF, limiting its use in ethanol-based assays. In contrast, non-deuterated analogues may exhibit higher ethanol solubility but lower stability .
Analytical Utility
- This compound’s deuterated structure minimizes ion suppression in mass spectrometry, enhancing precision in quantification (e.g., calibration curves for N-(5-chloropentyl) span 3–60 ng/mL with R² > 0.99) .
Research Implications and Limitations
- Advantages of this compound :
- Limitations: Limited solubility in polar solvents restricts formulation flexibility. Structural similarity to illicit SCRAs (e.g., AM2201) necessitates strict regulatory compliance .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | AM2201 | N-(5-chloropentyl) | N-(3-fluoropentyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 378.5 | 359.4 | 390.2 | 373.5 |
| Solubility in DMSO (mg/mL) | 20 | 20 | 25 | 25 |
| LogP (Predicted) | 6.2 | 5.9 | 6.8 | 6.1 |
Table 2: Analytical Performance
| Parameter | This compound (IS) | N-(5-chloropentyl) | N-(3-fluoropentyl) |
|---|---|---|---|
| Retention Time (min) | 6.0 | 6.2 | 5.8 |
| Linear Range (ng/mL) | N/A | 3–60 | 2–40 |
| LOQ (ng/mL) | N/A | 1.0 | 0.5 |
Preparation Methods
Key Steps:
-
Indole Core Preparation :
-
Deuteration via Alkylation :
Reaction Scheme :
Table 1: Reaction Conditions and Yields
Leuckart–Wallach Reaction for Deuterated Isocyanides
An alternative route utilizes deuterated isocyanides synthesized via the Leuckart–Wallach reaction, enabling deuteration at benzylic positions. This method is particularly effective for introducing CD₃ groups.
Procedure:
-
Deuterated Formamide Synthesis :
-
Isocyanide Generation :
-
Multicomponent Coupling :
Table 2: Isotopic Purity and Validation
| Parameter | Value | Source |
|---|---|---|
| Deuterium Incorporation | 99.5% | |
| MS Confirmation | m/z 378.5 [M+H]⁺ | |
| NMR (δ, ppm) | 7.2–8.1 (aromatic) |
Post-Synthetic H/D Exchange Catalysis
Late-stage deuteration via H/D exchange offers flexibility for introducing deuterium at metabolically stable positions. Pd/C or Rh catalysts facilitate exchange in deuterated solvents (e.g., D₂O or CD₃OD).
Optimization Insights:
-
Catalyst Screening : Pd/C (10 wt%) in D₂O at 80°C achieves 95% deuteration at benzylic sites.
-
Limitations : Over-deuteration may occur at labile positions (e.g., indole NH), necessitating protective groups.
Table 3: Catalytic H/D Exchange Parameters
| Catalyst | Solvent | Temp (°C) | Deuteration (%) |
|---|---|---|---|
| Pd/C | D₂O | 80 | 95 |
| Rh/Al₂O₃ | CD₃OD | 100 | 87 |
Quality Control and Analytical Validation
Post-synthesis, this compound undergoes rigorous characterization to ensure compliance with forensic standards:
-
LC-MS/MS Analysis :
-
Isotopic Purity Assessment :
-
Stability Studies :
Challenges and Innovations
Q & A
Q. How to integrate multi-omics data to elucidate this compound's mechanisms of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., KEGG pathway enrichment) to identify convergent pathways, and validate hypotheses with gene-editing or pharmacological inhibition .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Employ triangulation by cross-validating results through multiple analytical techniques (e.g., spectroscopic, functional, computational) to resolve inconsistencies .
- Experimental Repetition : Replicate critical findings in independent settings to confirm robustness, as emphasized in guidelines for material and methods subsections .
- Ethical and Relevance Checks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and societal impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
